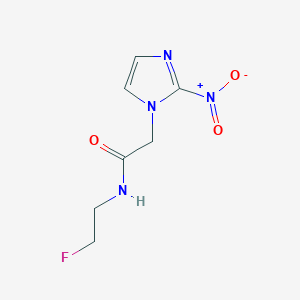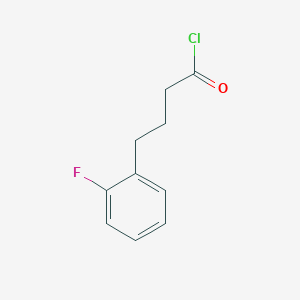
4-(2-Fluorophenyl)butyryl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluorophenyl)butyryl chloride, also known as 2-Fluorobutyryl chloride, is an organic compound with the molecular formula C10H10ClF. It is a colorless liquid that is widely used in organic synthesis for the preparation of various pharmaceuticals, agrochemicals, and other important chemical compounds.
Wirkmechanismus
The mechanism of action of 4-(2-Fluorophenyl)butyryl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles to form acyl derivatives. This reaction is typically carried out in the presence of a suitable catalyst, such as aluminum chloride or boron trifluoride.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(2-Fluorophenyl)butyryl chloride are not well studied. However, it is known to be a potent acylating agent that can react with various nucleophiles, including amino acids, peptides, and proteins. This reaction can lead to the formation of acyl derivatives, which can have a range of biological activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-Fluorophenyl)butyryl chloride in lab experiments include its high yield and purity, as well as its versatility as an intermediate for the synthesis of various chemical compounds. However, its use can be limited by its potential toxicity and reactivity, which require careful handling and storage.
Zukünftige Richtungen
The future directions for research on 4-(2-Fluorophenyl)butyryl chloride include the development of new synthetic methods and the exploration of its potential biological activities. It may also be used as a starting material for the synthesis of new drugs and other important chemical compounds. Additionally, further studies are needed to better understand its mechanism of action and potential toxicity.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluorophenyl)butyryl chloride is a versatile intermediate that is widely used in organic synthesis for the preparation of various pharmaceuticals and agrochemicals. It is used as a key building block in the synthesis of drugs such as fenofibrate, a lipid-lowering agent, and flurbiprofen, a nonsteroidal anti-inflammatory drug. It is also used in the synthesis of insecticides, herbicides, and other important chemical compounds.
Eigenschaften
CAS-Nummer |
166251-26-9 |
|---|---|
Produktname |
4-(2-Fluorophenyl)butyryl chloride |
Molekularformel |
C10H10ClFO |
Molekulargewicht |
200.64 g/mol |
IUPAC-Name |
4-(2-fluorophenyl)butanoyl chloride |
InChI |
InChI=1S/C10H10ClFO/c11-10(13)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2 |
InChI-Schlüssel |
RKDSMLHJLRBAAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCCC(=O)Cl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CCCC(=O)Cl)F |
Synonyme |
Benzenebutanoyl chloride, 2-fluoro- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

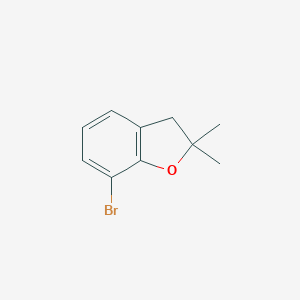
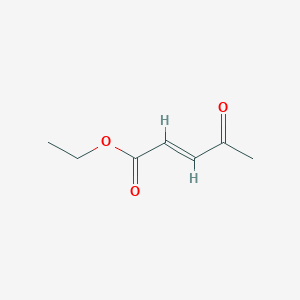
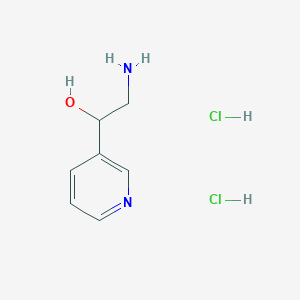
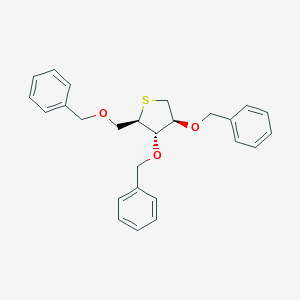
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
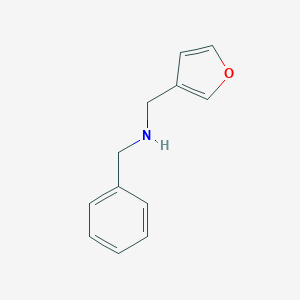
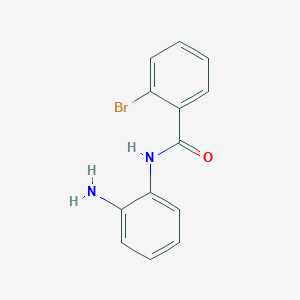
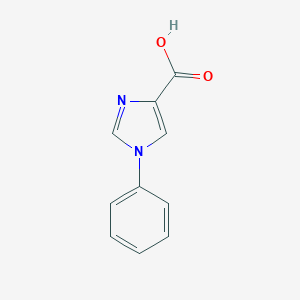
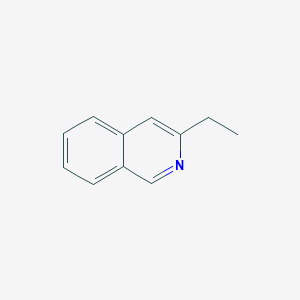

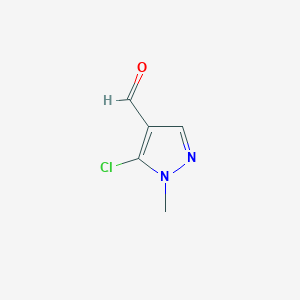

![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
